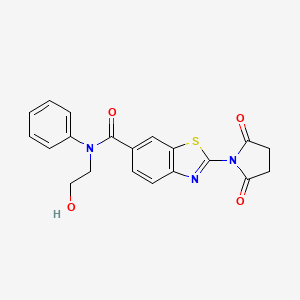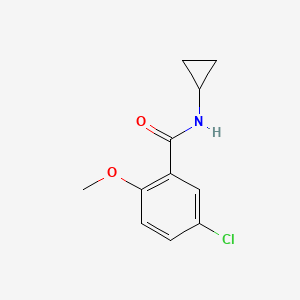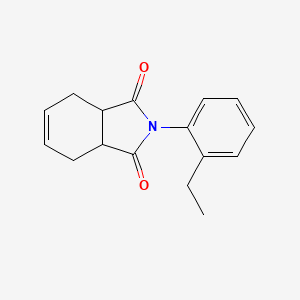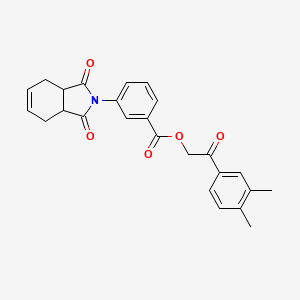![molecular formula C14H19N3O2 B4009910 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4009910.png)
2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione has been explored through various methods, including stereoselective syntheses and novel synthetic pathways. For instance, Katritzky et al. (2001) have demonstrated stereoselective syntheses of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, showcasing the effectiveness of intermolecular condensation techniques (Katritzky, Xu, He, & Steel, 2001). Additionally, Tan et al. (2016) have developed a new synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, indicating a versatile approach to obtain related compounds (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Molecular Structure Analysis
The molecular structure of 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione and its derivatives has been characterized using various spectroscopic and crystallographic techniques. The study by Wang, Jian, and Liu (2008) on N-(Imidazol-1-ylmethyl)phthalimide provides insights into the structural aspects of similar compounds through crystallographic analysis, highlighting weak intermolecular interactions that stabilize the crystal structure (Wang, Jian, & Liu, 2008).
Chemical Reactions and Properties
Chemical reactions involving 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been explored to understand their reactivity and functional group transformations. For example, the work by Klásek, Lyčka, and Holčapek (2007) discusses the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo(4,5-c)quinoline-2,4-diones, showcasing unexpected pathways to new indole and imidazolinone derivatives, which illuminates the chemical behavior of similar isoindole dione compounds (Klásek, Lyčka, & Holčapek, 2007).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, of compounds structurally related to 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione, provide crucial insights into their chemical behavior and potential applications. Binev et al. (1999) have examined the spectral and structural changes of 1-H-isoindole-1,3(2H)-dione derivatives, offering detailed analysis on how structural modifications affect their physical characteristics (Binev, Stamboliyska, Binev, Velcheva, & Tsenov, 1999).
Chemical Properties Analysis
Exploring the chemical properties, including reactivity, stability, and functional group behavior, is essential for understanding the applications and handling of 2-[3-(1H-imidazol-1-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione derivatives. The research by Wu et al. (2014) on the synthesis, in vitro protoporphyrinogen oxidase inhibition, and herbicidal activity of N-(Benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones highlights the biological activity of these compounds, which indirectly relates to their chemical properties and potential applications in fields beyond their scope of study (Wu, Jiang, Zuo, Wang, Xi, & Yang, 2014).
Propriétés
IUPAC Name |
2-(3-imidazol-1-ylpropyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-11-4-1-2-5-12(11)14(19)17(13)8-3-7-16-9-6-15-10-16/h6,9-12H,1-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQLGLDWTSRBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4009829.png)

![(3-endo)-8-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4009838.png)
![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-2-yl}pyridine](/img/structure/B4009845.png)
![ethyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4009857.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-2-(1-cyclohexen-1-yl)ethanamine hydrochloride](/img/structure/B4009863.png)

![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4009884.png)
![ethyl 2-benzyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4009891.png)
![methyl (2S,4R)-4-{[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4009893.png)
![4-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4009900.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4009923.png)